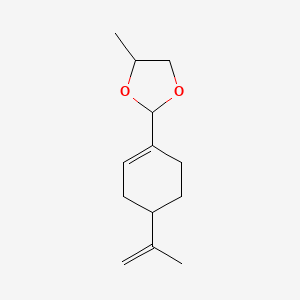

Perillaldehyde propyleneglycol acetal

Description

Structure

3D Structure

Properties

CAS No. |

121199-28-8 |

|---|---|

Molecular Formula |

C13H20O2 |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

4-methyl-2-(4-prop-1-en-2-ylcyclohexen-1-yl)-1,3-dioxolane |

InChI |

InChI=1S/C13H20O2/c1-9(2)11-4-6-12(7-5-11)13-14-8-10(3)15-13/h6,10-11,13H,1,4-5,7-8H2,2-3H3 |

InChI Key |

WLEMGLXEMVZVIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(O1)C2=CCC(CC2)C(=C)C |

density |

0.991-1.001 (20°) |

physical_description |

Pale yellowish oily liquid; Fatty spicy herbaceous aroma |

solubility |

Practically insoluble or insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Acetal Formation

Fundamental Acetalization Reaction Pathways

The formation of an acetal (B89532) from an aldehyde and an alcohol is a reversible reaction that proceeds via a hemiacetal intermediate. libretexts.orgymerdigital.com When a diol such as propylene (B89431) glycol is used, a more stable cyclic acetal is formed. ymerdigital.com

The condensation reaction between an aldehyde and a glycol to form a cyclic acetal requires an acid catalyst. libretexts.org The mechanism for this acid-catalyzed reaction involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the aldehyde (Perillaldehyde), significantly increasing the electrophilicity of the carbonyl carbon. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: An alcohol group from the propylene glycol molecule acts as a nucleophile, attacking the activated carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms, forming a good leaving group (water).

Formation of Hemiacetal: The initial product of this attack is a hemiacetal. masterorganicchemistry.com

Elimination of Water: The protonated hydroxyl group in the hemiacetal is eliminated as a molecule of water, leading to the formation of a resonance-stabilized oxonium ion. libretexts.orgnih.gov

Intramolecular Cyclization: The second alcohol group of the propylene glycol molecule then attacks the carbocation intramolecularly. This ring-closing step is entropically favored.

Deprotonation: Finally, deprotonation of the resulting oxonium ion by a base (like the conjugate base of the acid catalyst or another alcohol molecule) regenerates the acid catalyst and yields the final cyclic acetal product. libretexts.org

The position of the equilibrium in acetal formation is highly sensitive to the reaction conditions. Manipulating these parameters is essential for achieving high yields of Perillaldehyde (B36042) Propyleneglycol Acetal.

Temperature: The reaction temperature influences the rate of reaction. A patent for the synthesis of low-grade aldehyde propylene glycol acetals suggests that the reaction can be carried out at temperatures ranging from 0 to 130 °C, with a preferred range of 10-55 °C and an optimal temperature of 20-25 °C for certain processes. google.com

Solvent Systems: While some acetalizations can be performed under solvent-free conditions, the choice of solvent can be critical. organic-chemistry.org Solvents that can form an azeotrope with water are often used in conjunction with a Dean-Stark apparatus to facilitate water removal. For instance, cyclopentyl methyl ether has been employed as a solvent in acetalization reactions. nih.gov

Water Activity: The presence of water can shift the equilibrium back towards the starting materials (aldehyde and glycol) through hydrolysis. libretexts.org Therefore, continuous removal of water is a critical strategy to maximize acetal yield. This is commonly achieved by physical means, such as using a Dean-Stark trap, or by chemical means through the addition of a dehydrating agent or desiccant, such as anhydrous calcium chloride. libretexts.orggoogle.com A patent specifies using anhydrous calcium chloride as a siccative (drying agent) in the synthesis of butyraldehyde (B50154) propylene glycol acetal. google.com

The following table summarizes typical reaction conditions described in a patent for the synthesis of a related acetal, which can be extrapolated to the synthesis of Perillaldehyde Propyleneglycol Acetal.

| Parameter | Condition | Purpose | Source |

| Reactant Ratio (Aldehyde:Glycol) | 1:1 to 3:1 (molar ratio) | Optimize reactant consumption | google.com |

| Temperature | 20-25 °C | Control reaction rate and minimize side reactions | google.com |

| Catalyst | p-Toluenesulfonic acid | Catalyze the condensation reaction | google.com |

| Drying Agent | Anhydrous Calcium Chloride | Remove water to shift equilibrium towards products | google.com |

| Reaction Time | 0.1 - 8 hours | Ensure completion of the reaction | google.com |

Stereochemical Aspects of this compound Synthesis

The synthesis of this compound is characterized by significant stereochemical complexity due to the inherent chirality of both reactants. (S)-(-)-Perillaldehyde is a chiral molecule, and propylene glycol also possesses a chiral center.

The reaction between an aldehyde and propylene glycol results in an acetal with two chiral carbons, leading to the potential formation of multiple stereoisomers. nih.govresearchgate.net When racemic propylene glycol is used, the reaction with a chiral aldehyde like perillaldehyde will produce a mixture of diastereomers. These diastereomers are typically classified as syn and anti geometrical isomers, arising from the relative orientation of the substituents on the newly formed 1,3-dioxolane (B20135) ring.

For each enantiomer of propylene glycol, both syn and anti isomers can be formed. The anti isomer is often expected to be the major product due to reduced steric hindrance, as the methyl group from the propylene glycol and the substituent from the aldehyde are positioned on opposite sides of the ring. However, the actual ratio of syn to anti isomers can be influenced by electronic effects of the aldehyde's substituents. Studies on the reaction of various aldehydes with propylene glycol have shown that the syn/anti ratio varies depending on the nature of the aldehyde. researchgate.net

Achieving stereoselectivity in the synthesis of this compound involves controlling the formation of the diastereomers. Research into the stereoselective synthesis of derivatives from (S)-(−)-perillaldehyde has demonstrated that high stereoselectivity can be achieved. beilstein-journals.orgnih.gov While specific strategies for the stereoselective synthesis of the propyleneglycol acetal are not extensively detailed in the provided results, general principles of asymmetric synthesis can be applied.

Potential strategies could include:

Use of Chiral Catalysts: Employing a chiral catalyst could influence the transition state of the reaction, favoring the formation of one diastereomer over the other.

Chiral Auxiliaries: While less direct for this specific reaction, the principle of using chiral auxiliaries attached to one of the reactants to direct the stereochemical outcome is a common strategy in asymmetric synthesis.

Enantiomerically Pure Reactants: Using an enantiomerically pure form of propylene glycol, such as (R)-propylene glycol or (S)-propylene glycol, would simplify the product mixture, yielding only two diastereomers (syn and anti) instead of four. Subsequent separation of these diastereomers could then be pursued. nih.gov

Advanced Catalytic Systems for Acetal Synthesis

While traditional acid catalysts like p-toluenesulfonic acid and mineral acids are effective, they can be corrosive and difficult to separate from the reaction mixture. nih.gov This has driven research into more advanced and reusable catalytic systems.

Modern approaches utilize a variety of catalysts to improve efficiency, selectivity, and environmental friendliness.

| Catalyst Type | Examples | Advantages | Source(s) |

| Heterogeneous Solid Acids | Perchloric acid adsorbed on silica (B1680970) gel, Mesoporous Zirconium Oxophosphate | Reusable, easy to separate, can be used in solvent-free conditions. | ymerdigital.comorganic-chemistry.org |

| Lewis Acids | Zirconium tetrachloride (ZrCl₄), Cerium(III) trifluoromethanesulfonate | Highly efficient, chemoselective, and operate under mild conditions. | organic-chemistry.org |

| Metal Complexes | Cobaloxime (in situ generated) | High turnover frequency (TOF) under mild, solvent-free conditions. | mdpi.com |

| Photocatalysts | Eosin Y | Operates under neutral conditions with visible light, suitable for acid-sensitive substrates. | ymerdigital.comorganic-chemistry.org |

| Ionic Liquids (ILs) | Acid functionalized ILs with HSO₄⁻ anion | Can act as both solvent and catalyst, leading to high yields. | mdpi.com |

These advanced systems offer significant improvements in terms of reaction mildness, catalyst reusability, and product yields, paving the way for more sustainable synthetic protocols for acetals like this compound.

Exploration of Homogeneous Catalysts

The formation of acetals is traditionally accomplished using homogeneous acid catalysts. mdpi.com Strong mineral acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective, as are organic acids like p-toluenesulfonic acid (p-TSA). mdpi.comnih.gov These catalysts operate by donating a proton (H⁺) to activate the carbonyl group of the aldehyde, which is a critical step in the reaction mechanism. youtube.commdpi.com For instance, p-toluenesulfonic acid has been successfully used in the synthesis of various propylene glycol acetals from low-grade aldehydes (C₂-C₁₀). google.com In these reactions, the catalyst is dissolved in the reaction medium, leading to high reaction rates. However, the use of these strong, corrosive acids can present challenges, including incompatibility with acid-sensitive functional groups in complex substrates and difficulties in separation from the final product. nih.gov

Development and Application of Heterogeneous Catalysts (e.g., Kaolin (B608303), Zirconium Oxophosphate)

To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid, heterogeneous catalysts. These materials are easily separated from the reaction mixture, are often reusable, and can be more environmentally friendly. ymerdigital.com

Kaolin , a type of clay, has been demonstrated as a cost-effective and eco-friendly heterogeneous catalyst for organic synthesis. ymerdigital.com Natural Algerian kaolin has been used as a chemoselective catalyst for the synthesis of acyclic acetals, achieving conversions of up to 75%. ymerdigital.com Its catalytic activity stems from the acidic sites on its surface. ymerdigital.com

Mesoporous Zirconium Oxophosphate has proven to be a highly efficient catalyst for the synthesis of cyclic acetals from various aldehydes, affording practical yields as high as 98%. ymerdigital.com This material possesses a structured porous network and strong acid sites, which facilitate the acetalization reaction. ymerdigital.com

Other solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), are also widely used. researchgate.net These polymer-based catalysts contain sulfonic acid groups that effectively catalyze acetalization reactions, including the formation of acetals from propylene glycol. researchgate.net

| Catalyst Type | Specific Catalyst | Key Findings/Yields | Reference |

|---|---|---|---|

| Heterogeneous Clay | Natural Algerian Kaolin | Achieved 75% conversion in acyclic acetal synthesis; noted as cost-effective and eco-friendly. | ymerdigital.com |

| Heterogeneous Phosphate | Mesoporous Zirconium Oxophosphate | Rendered up to 98% practical yields in cyclic acetal synthesis from various aldehydes. | ymerdigital.com |

| Heterogeneous Resin | Amberlyst-15 (Ion-Exchange Resin) | Effectively used in reactive distillation for acetalization of propylene glycol. | researchgate.net |

Integration of Green Chemistry Principles in Synthetic Routes (e.g., photochemical protocols)

Green chemistry principles have been increasingly integrated into acetal synthesis to create milder and more sustainable methods. ymerdigital.com Photochemical and photo-organocatalytic protocols represent a significant advancement in this area. ymerdigital.comrsc.org

A green photochemical approach has been developed using Eosin Y as a photocatalyst under irradiation from a green LED. ymerdigital.com Another successful method involves using thioxanthenone as a photo-organocatalyst with household lamps as the light source, which efficiently converts a range of aromatic and aliphatic aldehydes into acetals in high yields. rsc.orgresearchgate.net

Specifically for perillaldehyde, photochemical reactions have been studied under various conditions. nih.gov In one study, irradiating (-)-perillaldehyde (B192075) in methanol (B129727) in the presence of the photosensitizer rose bengal with visible light led to its conversion to a dimethyl acetal. nih.gov This demonstrates the feasibility of using light-driven methods for the acetalization of perillaldehyde, providing a greener alternative to traditional acid-catalyzed routes. nih.gov

Kinetic and Thermodynamic Studies of Acetal Formation Reactions

The acetalization of aldehydes with propylene glycol is a reversible, equilibrium-limited reaction. researchgate.netnih.gov Therefore, understanding the kinetics and thermodynamics is crucial for optimizing reaction conditions and maximizing product yield.

where k is the rate constant, T is the temperature, and Cₐ and Cₑ are the concentrations of acetaldehyde (B116499) and 1,2-propylene glycol, respectively. researchgate.net

The formation of various aldehyde-propylene glycol acetals has been shown to occur at room temperature when the aldehyde is dissolved in propylene glycol. nih.gov The reaction progress can be monitored over time, as illustrated by the data for several flavor aldehydes.

| Time (hours) | Benzaldehyde (B42025) PG Acetal (Mole Fraction) | Cinnamaldehyde PG Acetal (Mole Fraction) | Vanillin (B372448) PG Acetal (Mole Fraction) |

|---|---|---|---|

| 0 | 0.00 | 0.00 | 0.00 |

| 24 | 0.15 | 0.25 | 0.08 |

| 48 | 0.22 | 0.38 | 0.12 |

| 168 (1 week) | 0.45 | 0.65 | 0.20 |

Thermodynamic studies of acetalization reactions are also critical. For the synthesis of diethylacetal from ethanol (B145695) and acetaldehyde, the standard molar reaction properties at 298 K were determined to be: ΔH⁰ = -10,225.9 J·mol⁻¹, ΔG⁰ = -269.3 J·mol⁻¹, and ΔS⁰ = -33.395 J·mol⁻¹·K⁻¹. researchgate.net These values indicate an exothermic reaction that is thermodynamically favorable. researchgate.net Because acetal formation is an equilibrium process, the reaction is under thermodynamic control, and reaction conditions must be manipulated to favor the products, often by removing water to shift the equilibrium according to Le Chatelier's principle. youtube.comthegoodscentscompany.com

Structural Characterization and Isomeric Analysis

Advanced Spectroscopic Approaches for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the covalent structure of perillaldehyde (B36042) propyleneglycol acetal (B89532) and differentiating its various isomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the identification of volatile compounds like perillaldehyde propyleneglycol acetal. In a typical analysis, the compound is separated from a mixture by the gas chromatograph and then introduced into the mass spectrometer, which operates in electron impact (EI) mode, commonly at 70 eV.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 209.15361 | 149.5 |

| [M+Na]+ | 231.13555 | 154.4 |

| [M-H]- | 207.13905 | 156.6 |

| [M+NH4]+ | 226.18015 | 167.4 |

| [M+K]+ | 247.10949 | 154.5 |

| [M]+ | 208.14578 | 146.8 |

Data sourced from predicted values. uni.lu

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is a powerful tool for the detailed structural elucidation of organic molecules, including the differentiation of stereoisomers. Studies on other flavor aldehyde acetals have successfully used 1H NMR to monitor the kinetics of acetal formation. nih.gov

For this compound, specific proton and carbon signals would confirm the presence of the cyclohexene (B86901) ring, the isopropenyl group, and the newly formed 4-methyl-1,3-dioxolane (B94731) ring. Crucially, the signals corresponding to the protons on the dioxolane ring would be highly sensitive to the stereochemistry. The relative orientation of the methyl group at the C4 position and the substituent at the C2 position (the perillyl group) creates the syn and anti diastereomers. These different spatial arrangements result in distinct chemical shifts and coupling constants for the methine and methylene (B1212753) protons of the dioxolane ring, allowing for their identification and quantification. While specific experimental NMR data for this compound is not available in the reviewed literature, the principles of NMR analysis of similar acetals are well-established. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The formation of this compound from perillaldehyde results in a distinct change in its IR spectrum.

The most significant change is the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde group, which is prominent in the spectrum of perillaldehyde. researchgate.net This is accompanied by the appearance of characteristic C-O-C stretching bands from the newly formed acetal (1,3-dioxolane ring). The rest of the spectrum would retain signals corresponding to the other functional groups of the molecule.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comment |

|---|---|---|---|

| C-H (alkane) | Stretch | 2850-2960 | From cyclohexene ring and methyl groups. |

| C=C (alkene) | Stretch | 1640-1680 | From isopropenyl and cyclohexene groups. |

| C-O-C (acetal) | Stretch | 1050-1150 | Characteristic of the dioxolane ring; confirms acetal formation. |

Chromatographic Separation Techniques for Individual Stereoisomers

Due to the presence of multiple chiral centers, this compound exists as a mixture of stereoisomers. The reaction of a racemic starting material like propylene (B89431) glycol results in a product with a 50:50 ratio of the (+) and (-) enantiomers. nih.gov However, the ratio of the syn and anti geometrical isomers can vary depending on electronic and steric factors of the aldehyde substituent. nih.gov

The separation of these individual stereoisomers requires chiral chromatography. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP) can resolve the different isomers. Research on other propylene glycol acetals has demonstrated the successful resolution of all four possible isomers using chiral capillary GC columns. This separation allows for the isolation and individual characterization of each stereoisomer.

Chemoinformatic Tools for Structural Prediction and Reference Database Augmentation

Chemoinformatic tools play a vital role in the characterization of chemical compounds by predicting properties and augmenting reference databases where experimental data is lacking. Publicly accessible databases like PubChem contain a wealth of computed information for this compound. uni.lu

These tools use the compound's 2D structure to predict various physicochemical properties and spectral data. For instance, the predicted XlogP value indicates the compound's lipophilicity. uni.lu Furthermore, chemoinformatic models can predict mass spectrometry collision cross sections for different adducts, which is valuable for identification in advanced MS techniques. uni.lu These predicted data points serve as useful initial references for experimental work and contribute to the expansion of chemical knowledge bases, facilitating the identification of this compound in complex mixtures.

Table 3: Chemoinformatic Predictions for this compound

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Formula | C13H20O2 | PubChem uni.lu |

| Monoisotopic Mass | 208.14633 Da | PubChem uni.lu |

| XlogP | 2.8 | PubChem uni.lu |

Chemical Reactivity, Degradation, and Stability Profiles

Hydrolytic Stability and Kinetic Studies

The stability of the acetal (B89532) bond to hydrolysis is a critical factor in its persistence in various environments. This process is highly dependent on the pH of the medium.

The hydrolysis of acetals is a well-understood chemical process that is catalyzed by acid. numberanalytics.com In the presence of acid, the reaction equilibrium shifts, favoring the cleavage of the acetal back to its parent aldehyde and alcohol. nih.govmasterorganicchemistry.com Consequently, the rate of hydrolysis for Perillaldehyde (B36042) Propyleneglycol Acetal is significantly influenced by pH.

Research on analogous acetal structures demonstrates a dramatic decrease in hydrolysis rates as the pH increases. nih.govresearchgate.net Under acidic conditions (e.g., pH 5), hydrolysis can be relatively rapid. However, as the environment becomes less acidic, the rate slows considerably. For instance, studies on similar acetals show that increasing the pH from 5.0 to 6.0 can decrease the hydrolysis rate by a factor of approximately nine. nih.gov At a neutral pH of 7.4, many acetals are quite stable, with some showing no measurable hydrolysis over a period of seven days. nih.gov The half-lives of several aldehyde propylene (B89431) glycol acetals in aqueous solutions at physiological pH (7.4) have been measured to be over 36 hours, indicating significant stability in non-acidic conditions. nih.gov

This pH-dependent stability is a key feature of acetals. They are stable in neutral to strongly basic environments but can be readily hydrolyzed by treatment with aqueous acid. libretexts.org

Interactive Table 1: Influence of pH on Hydrolysis Half-Life for Representative Acetal Compounds (Note: Data presented is for analogous compounds to illustrate the general principle, as specific kinetic data for Perillaldehyde Propyleneglycol Acetal is not publicly available.)

| Acetal Compound | pH | Reported Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| Benzaldehyde (B42025) PG Acetal | ~7.4 (in D₂O) | 44 hours | nih.gov |

| Vanillin (B372448) PG Acetal | ~7.4 (in D₂O) | 34-39 hours | nih.gov |

| Ethylvanillin PG Acetal | ~7.4 (in D₂O) | 70 hours | nih.gov |

| Generic Acetal Linker | 5.0 | 32.33 hours | nih.govresearchgate.net |

| Generic Acetal Linker | 7.4 | No measurable hydrolysis for 7 days | nih.govresearchgate.net |

The formation of this compound from perillaldehyde and propylene glycol is a reversible reaction. nih.gov The position of the equilibrium depends on several factors, including the concentration of the reactants and the presence of other substances, such as water, which can push the equilibrium back towards the starting materials. libretexts.org

When aldehyde flavorants are mixed with propylene glycol, the formation of the corresponding acetal occurs spontaneously at room temperature, with the system reaching equilibrium over time. nih.gov The rate of formation and the final equilibrium concentration vary depending on the specific aldehyde. For some aldehydes, like cinnamaldehyde, equilibrium can be reached in about a day, while for others, like vanillin, it may take approximately a week. nih.gov The formation of cyclic acetals from 1,2-diols like propylene glycol is generally thermodynamically favorable. tugraz.atresearchgate.net

Interactive Table 2: Equilibrium Formation for Various Aldehyde-Propylene Glycol Acetal Systems (Note: Data from a study where aldehydes were mixed with pure propylene glycol at 20 mg/g.)

| Parent Aldehyde | Approximate Time to Reach Equilibrium | Equilibrium Acetal Mole Fraction (%) | Reference |

|---|---|---|---|

| Cinnamaldehyde | ~1 day | ~92% | nih.gov |

| Citral | ~1 day | ~88% | nih.gov |

| Benzaldehyde | ~5 days | >95% | nih.gov |

| Ethylvanillin | ~7 days | ~50% | nih.gov |

| Vanillin | ~7 days | ~40% | nih.gov |

Oxidative Degradation Pathways and By-product Identification

The oxidative degradation of this compound can be complex, as oxidation can potentially occur at several sites on the molecule. These include the terpene moiety of the perillaldehyde and the propylene glycol portion of the acetal.

General degradation pathways for terpenes include epoxidation, allylic oxidation into alcohols, ketones, and aldehydes, and the oxidative cleavage of carbon-carbon double bonds. mdpi.com The perillaldehyde structure contains two such double bonds (one in the cyclohexene (B86901) ring and the isopropenyl group), which are susceptible to oxidation.

The propylene glycol moiety can also undergo oxidation. Studies on propylene glycol oxidation have identified hydroxyacetone (B41140) (acetol), acetaldehyde (B116499), and acetic acid as products. researchgate.net Further oxidation can lead to compounds like pyruvic acid and lactic acid. researchgate.net

Therefore, the oxidative degradation of the full acetal could yield a variety of by-products. The initial attack could compromise the acetal linkage or modify the terpene structure while leaving the acetal intact.

Interactive Table 3: Potential Oxidative Degradation By-products of this compound (Note: This table is a theoretical projection based on the known degradation pathways of the parent components.)

| Potential By-product | Originating Moiety | Plausible Degradation Pathway |

|---|---|---|

| Perillyl alcohol, Myrtenol | Perillaldehyde | Allylic oxidation of the terpene structure. mdpi.com |

| p-Cymene | Perillaldehyde | Dehydrogenation/aromatization of the cyclohexene ring. mdpi.com |

| Hydroxyacetone (Acetol) | Propylene Glycol | Oxidation of the secondary alcohol group of the glycol. researchgate.net |

| Acetaldehyde, Acetic Acid | Propylene Glycol | C-C bond cleavage of the glycol backbone. researchgate.net |

| Perillaldehyde Epoxides | Perillaldehyde | Epoxidation of the C=C double bonds. mdpi.com |

Long-Term Stability Assessments in Diverse Chemical Environments

The long-term stability of this compound is highly contingent on the chemical environment, particularly its pH and water content. researchwithrutgers.com As a flavoring agent used in food and beverage products, it is expected to have reasonable stability under typical storage conditions. thegoodscentscompany.comscielo.br

In neutral or alkaline (basic) environments with low water activity, the acetal is expected to be very stable. libretexts.org The acetal linkage is resistant to bases, making it a useful protecting group for aldehydes and ketones during reactions in basic media. masterorganicchemistry.com However, in acidic aqueous environments, the acetal will undergo hydrolysis over time, reverting to perillaldehyde and propylene glycol. The rate of this degradation is proportional to the acidity of the environment. nih.govresearchgate.net Therefore, in acidic food products or beverages, the concentration of the acetal may decrease during storage, leading to a change in the flavor profile as the parent aldehyde is released.

Reactivity with Other Chemical Species in Complex Matrices

In complex matrices such as food or flavor formulations, the primary reactivity of this compound is its potential for hydrolysis. researchwithrutgers.com The presence of acids will catalyze this breakdown, while the presence of excess propylene glycol could, by Le Chatelier's principle, shift the equilibrium to favor the acetal's persistence. libretexts.org

The formation of the acetal itself can be considered a reaction within a complex matrix. Studies have shown that other common components, such as benzoic acid, can catalyze acetal formation. nih.gov

Once formed, the acetal is significantly less reactive than its parent aldehyde. The carbonyl group of perillaldehyde is susceptible to nucleophilic attack, which is blocked by the formation of the acetal. This protects the aldehyde from participating in other reactions, such as oxidation or condensation reactions, that might otherwise occur in a complex mixture. libretexts.org This stability in non-acidic conditions is a key reason for the use of acetals as flavoring compounds.

Biochemical Transformations and Metabolite Formation Pathways

In Silico and In Vitro Prediction of Metabolic Fate of Acetal (B89532) Linkages

The metabolic fate of a chemical compound can often be predicted using computational (in silico) models before or in conjunction with laboratory (in vitro) studies. These predictive tools leverage extensive databases of known metabolic reactions and algorithms to forecast the biotransformation of a novel or less-studied molecule. pensoft.net

For perillaldehyde (B36042) propyleneglycol acetal, the primary site of metabolic interest is the acetal linkage. Acetal and ketal functional groups are generally susceptible to hydrolysis under acidic conditions. In a physiological context, this hydrolysis can be catalyzed by various enzymes.

In Silico Prediction:

Computational models predict that the primary metabolic pathway for acetals is hydrolysis, which leads to the release of the constituent aldehyde and alcohol. pensoft.net This prediction is based on the chemical nature of the acetal bond and its known lability in aqueous environments, a process that can be enzymatically mediated in biological systems. For perillaldehyde propyleneglycol acetal, in silico models would predict its breakdown into perillaldehyde and propylene (B89431) glycol. The prediction process involves:

Substructure Recognition: The software identifies the acetal functional group within the molecule.

Reaction Rule Application: A general rule for acetal hydrolysis is applied, cleaving the C-O bonds of the former carbonyl carbon.

Product Generation: The predicted metabolites, perillaldehyde and propylene glycol, are generated.

Further in silico analysis can predict the subsequent metabolism of these primary metabolites. For instance, aldehyde oxidase (AOX) is a key enzyme in the metabolism of aldehydes, and computational models can predict the likelihood of perillaldehyde being a substrate for this enzyme. nih.gov

In Vitro Studies:

While specific in vitro studies on this compound are not extensively documented in publicly available literature, studies on similar aldehyde-propylene glycol acetals provide a strong indication of their metabolic fate. Research has shown that acetals formed from various flavor aldehydes and propylene glycol can undergo hydrolysis in physiological solutions. nih.gov For example, the hydrolysis of vanillin (B372448) propylene glycol acetal has been observed in a buffered solution at a physiological pH of 7.4. nih.gov This suggests that the acetal linkage in this compound would also be susceptible to hydrolysis under similar conditions, releasing perillaldehyde and propylene glycol.

The stability of the acetal is a key factor. Studies on various flavor aldehyde PG acetals have shown that they can persist for a significant duration in physiological aqueous solutions, with half-lives exceeding 36 hours. nih.gov This indicates that while hydrolysis occurs, the acetal may be sufficiently stable to be absorbed before complete breakdown.

Mechanistic Studies of Enzymatic Conversion and Biotransformation

The biotransformation of this compound is expected to be initiated by enzymatic hydrolysis of the acetal bond. While specific enzymes responsible for the hydrolysis of this particular acetal have not been definitively identified, the general mechanism is understood to be catalyzed by esterases or other hydrolases present in the liver and other tissues.

The enzymatic hydrolysis of an acetal involves the following steps:

Protonation: An acidic residue in the enzyme's active site protonates one of the acetal oxygen atoms, making it a better leaving group.

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbocation intermediate formed in the previous step.

Deprotonation and Release: The resulting hemiacetal is unstable and breaks down to release the aldehyde (perillaldehyde) and the diol (propylene glycol).

This enzymatic process is essentially the reverse of the acid-catalyzed acetal formation reaction. researchgate.net

Following the initial hydrolysis, the primary metabolites undergo further biotransformation.

Metabolism of Propylene Glycol: Propylene glycol is primarily metabolized in the liver by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes. nih.gov ADH oxidizes propylene glycol to lactaldehyde, which is then further oxidized to lactic acid by ALDH. Lactic acid can then enter central metabolic pathways.

Metabolism of Perillaldehyde: As an α,β-unsaturated aldehyde, perillaldehyde can undergo several metabolic transformations. In vitro studies on perillaldehyde have shown that it can be metabolized by liver enzymes. nih.gov Potential pathways include:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming perillic acid. This reaction can be catalyzed by aldehyde dehydrogenases.

Reduction: The aldehyde group can be reduced to an alcohol, forming perillyl alcohol.

Conjugation: The molecule can undergo conjugation reactions, such as glucuronidation or sulfation, to increase its water solubility and facilitate excretion.

Analysis of Primary and Secondary Metabolites, including Perillaldehyde and Propylene Glycol

The breakdown of this compound yields two primary metabolites: perillaldehyde and propylene glycol.

Primary Metabolites:

| Metabolite | Chemical Formula | Molar Mass ( g/mol ) | Role in Metabolism |

| Perillaldehyde | C10H14O | 150.22 | A monoterpenoid aldehyde that can undergo further oxidation, reduction, or conjugation. frontiersin.orgresearchgate.net |

| Propylene Glycol | C3H8O2 | 76.09 | A diol that is metabolized to lactic acid via oxidation. nih.gov |

The analysis of these primary metabolites is typically carried out using analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification and quantification.

Secondary Metabolites:

Secondary metabolites arise from the further biotransformation of the primary metabolites, primarily from perillaldehyde. The accumulation of these metabolites can be influenced by various factors. frontiersin.org

| Primary Metabolite | Secondary Metabolite | Metabolic Pathway |

| Perillaldehyde | Perillic Acid | Oxidation of the aldehyde group. |

| Perillaldehyde | Perillyl Alcohol | Reduction of the aldehyde group. |

| Perillaldehyde | Perillaldehyde-glucuronide | Glucuronidation (conjugation). |

The formation of these secondary metabolites is a key aspect of the detoxification and elimination process. The genotoxicity profile of perillaldehyde has been a subject of study, with research indicating that it does not pose a genotoxic concern under the conditions tested. nih.govresearchgate.net

Structure Activity Relationship Sar and Computational Chemistry

Elucidating Structure-Dependent Chemical Reactivity and Stability

Perillaldehyde (B36042) propyleneglycol acetal (B89532) is formed through a reversible acetalization reaction between the parent aldehyde, perillaldehyde, and propylene (B89431) glycol (PG). nih.gov This reaction is fundamental to understanding the compound's stability and reactivity. The formation process involves the aldehyde reacting with the two hydroxyl groups of propylene glycol to form a five-membered dioxolane ring.

The stability of the resulting acetal is influenced by environmental conditions. The acetalization reaction is reversible, and the reverse reaction, hydrolysis back to the aldehyde and PG, is favored under acidic pH conditions in aqueous solutions. nih.gov However, in physiological aqueous solutions, which are typically neutral to slightly alkaline, these acetals demonstrate considerable stability, with studies on similar flavor aldehyde PG acetals showing half-lives exceeding 36 hours. nih.gov This persistence is sufficient for the acetal to be maintained in biological fluids. nih.gov

The reaction kinetics are also dependent on the composition of the solvent. For instance, in solutions containing a mix of propylene glycol and vegetable glycerin (VG), a higher proportion of PG leads to a greater conversion of the aldehyde into its corresponding acetal. nih.gov Furthermore, the rate of acetal formation can be influenced by other chemical agents; it is catalyzed by acids like benzoic acid and inhibited by the presence of water or nicotine. nih.gov

From a structural standpoint, the reaction is significant because it creates two new chiral centers in the molecule. nih.gov This results in the formation of multiple stereoisomers, which can possess different chemical and biological properties. nih.gov

Table 1: Factors Influencing the Stability of Perillaldehyde Propyleneglycol Acetal

| Factor | Effect on Acetal Stability | Source |

| pH | Hydrolysis is favored at acidic pH. | nih.gov |

| Aqueous Media | Relatively stable with long half-lives (>36h) at physiological pH. | nih.gov |

| Solvent Composition | Higher propylene glycol content increases the acetal yield. | nih.gov |

| Additives | Formation is catalyzed by acids and inhibited by water and nicotine. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Behavior and Interactions

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not extensively documented in public literature, the principles of QSAR are highly applicable for predicting its behavior. QSAR models are mathematical representations that correlate the structural or physicochemical properties of a chemical with its biological activity or a particular chemical property. nih.govmdpi.com

For a compound like this compound, a QSAR model would be built using a dataset of structurally similar flavor acetals. nih.gov The process involves three main components:

Dataset : A collection of molecules with known experimental data for the property of interest (e.g., receptor binding affinity, metabolic stability). mdpi.com

Molecular Descriptors : Numerical values that describe the physicochemical properties of the molecules. mdpi.com These can be categorized as topological, electronic, geometrical, and hydrophobic (e.g., logP). mdpi.comnih.gov

Algorithm : A statistical or machine learning method (e.g., Random Forest, Artificial Neural Networks) that generates a mathematical equation linking the descriptors to the activity. mdpi.comnih.gov

QSAR studies on other flavor compounds have successfully predicted properties like protein-flavor binding and mutagenicity. nih.govnih.gov For example, a study on 367 flavor chemicals used a combination of QSAR models to predict their potential for mutagenicity based on substructural alerts. nih.gov Another model developed for protein-flavor binding found that hydrophobicity, along with topological and electronic descriptors, were key influencing factors. nih.gov A hypothetical QSAR model for this compound could similarly use such descriptors to predict its interactions with biological targets or its sensory properties.

Table 2: Components of a Hypothetical QSAR Model for this compound

| Component | Description | Examples of Descriptors/Methods | Source |

| Dataset | A curated set of flavor acetals with measured biological or chemical properties. | Similar acetals (e.g., benzaldehyde (B42025) PG acetal, vanillin (B372448) PG acetal). | nih.govnih.gov |

| Descriptors | Numerical representations of molecular structure and properties. | Hydrophobic: logP; Electronic: Partial charge; Topological: Molecular connectivity indices; Geometrical: Molecular surface area. | mdpi.comnih.gov |

| Algorithm | Statistical method to build the predictive model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Random Forest, Support Vector Machines (SVM). | mdpi.comnih.gov |

| Predicted Activity | The chemical or biological endpoint being modeled. | Receptor binding, metabolic stability, sensory perception, partitioning behavior. | nih.govscispace.com |

Computational Studies on Molecular Conformation and the Effects of Isomerism on Chemical Properties

The acetalization of perillaldehyde with racemic propylene glycol is a significant event from a stereochemical perspective. Because both the parent aldehyde and the propylene glycol can have chiral centers, the reaction produces multiple isomers. The reaction of an aldehyde with racemic (a 50:50 mixture of (+) and (-) enantiomers) propylene glycol results in a total of four possible stereoisomers.

These isomers can be classified into two pairs:

Enantiomers : The reaction produces both (+) and (-) optical isomers, which are non-superimposable mirror images of each other. The ratio of these enantiomers in the final product is approximately 50:50, as expected from using a racemic starting material.

Geometrical Isomers : For each enantiomer, two geometrical isomers, designated syn and anti, are formed. These isomers differ in the spatial arrangement of the substituents relative to the plane of the dioxolane ring.

Computational and analytical studies on similar acetals have shown that the ratio of syn to anti isomers is not random. This ratio varies systematically based on the nature of the substituent on the parent aldehyde. Research suggests that electronic effects, rather than purely steric hindrance, are the primary drivers for this variation in the syn/anti ratio.

The conversion of the aldehyde to its acetal form leads to significant changes in its physicochemical properties. This includes alterations in vapor pressure, solubility, and sensory characteristics. For example, the powerful cherry aroma of benzaldehyde is rendered almost flavorless upon its conversion to the corresponding PG acetal. This highlights how the specific three-dimensional conformation and isomerism of the acetal directly impact its chemical and physical behavior.

Table 3: Stereoisomers of this compound

| Isomer Type | Description | Resulting Products | Source |

| Optical Isomers (Enantiomers) | Non-superimposable mirror images arising from the chiral center of propylene glycol. | (+)-acetal and (-)-acetal in a ~50:50 ratio. | |

| Geometrical Isomers (Diastereomers) | Isomers with different spatial arrangements of substituents on the dioxolane ring. | syn and anti isomers for each optical isomer. | |

| Total Stereoisomers | The combination of optical and geometrical isomerism. | 1. (+)-syn-isomer2. (+)-anti-isomer3. (-)-syn-isomer4. (-)-anti-isomer |

Molecular Modeling of Interactions with Biological Receptors (e.g., TRPM8 modulation mechanisms)

While direct molecular modeling studies of this compound with the Transient Receptor Potential Melastatin 8 (TRPM8) channel are not prominent in the available literature, the principles of such interactions can be inferred from studies on related compounds and the known structure of the receptor. TRPM8 is a non-selective cation channel known as the primary sensor for cold temperatures and cooling agents like menthol (B31143). nih.govresearchgate.net

Studies on other flavor aldehyde PG acetals have demonstrated that they can activate other members of the TRP channel family, specifically the aldehyde-sensitive TRPA1 and aldehyde-insensitive TRPV1 irritant receptors. nih.gov This establishes that the acetal structure is capable of interacting with these biological receptors.

Molecular modeling of TRPM8 reveals a complex architecture with specific binding sites for agonists and antagonists. The channel is a tetramer, with each subunit containing a voltage-sensor-like domain (VSLD) composed of S1-S4 helices and a pore domain. nih.gov The binding cavity for agonists like menthol and icilin (B1674354) is located within the VSLD. nih.gov Computational and functional studies have identified key amino acid residues critical for ligand binding and channel activation. For example, residues Tyrosine-745 (Y745) and Arginine-842 (R842) in the VSLD are crucial for menthol binding and the subsequent conformational changes that lead to channel opening. nih.gov

A molecular modeling study of this compound would involve docking the different stereoisomers of the molecule into the TRPM8 binding pocket. Such a simulation would aim to:

Predict the most stable binding pose for each isomer.

Calculate the binding affinity (ΔG).

Identify key interactions (e.g., hydrogen bonds, van der Waals forces) with specific amino acid residues like Y745. nih.gov

This computational approach would provide a molecular-level hypothesis for how this compound might modulate TRPM8 activity, guiding further experimental validation.

Analytical Method Development for Complex System Analysis

Methodologies for Quantitative Analysis of Perillaldehyde (B36042) Propyleneglycol Acetal (B89532) in Formulated Systems

The quantitative analysis of Perillaldehyde Propyleneglycol Acetal in complex formulated systems, such as consumer products, flavors, and fragrances, requires robust and sensitive analytical methodologies. Gas chromatography (GC) is the cornerstone technique for the analysis of this and other volatile and semi-volatile acetals. cdc.gov The choice of detector and specific GC parameters is critical for achieving accurate quantification.

Commonly employed methods include Gas Chromatography coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS). cdc.gov

Gas Chromatography-Flame Ionization Detection (GC-FID): This technique separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The FID provides a response that is proportional to the mass of carbon atoms, making it a reliable tool for quantification when properly calibrated with a certified reference standard. For accurate results, the use of an internal standard is essential to compensate for variations in injection volume and sample preparation. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for both identification and quantification. After separation by GC, the molecules are ionized and fragmented in the mass spectrometer, creating a unique mass spectrum that acts as a chemical fingerprint. For quantitative analysis, selected ion monitoring (SIM) mode is often used. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of this compound, which significantly enhances sensitivity and selectivity, allowing for detection at low levels even in a complex matrix. cdc.gov

Sample preparation is a critical step and typically involves dilution with an appropriate solvent like methylene (B1212753) chloride or extraction if the matrix is particularly complex (e.g., high-fat content). cdc.gov The use of an analytical standard for perillaldehyde, the precursor, is available and provides a basis for method development, though a certified standard for the acetal itself is paramount for definitive quantification. sigmaaldrich.com

Table 1: Analytical Methodologies for Acetal Quantification

| Analytical Technique | Principle | Application in Quantification | Key Considerations |

| GC-FID | Separation by boiling point/polarity, detection by ion generation in a hydrogen flame. | Provides a response proportional to the amount of carbon, suitable for high-concentration samples. | Requires a pure reference standard for calibration; co-elution with other matrix components can interfere with results. |

| GC-MS (SIM Mode) | Separation by GC, followed by selective detection of characteristic fragment ions. | Highly selective and sensitive for low-level quantification in complex matrices. Reduces matrix interference. | Requires knowledge of the compound's mass spectrum to select appropriate ions for monitoring. |

Challenges in Identifying Acetal Components and Isomers in Complex Chemical Mixtures

The identification of acetals like this compound in complex mixtures is fraught with challenges, primarily stemming from isomerism. biocompare.com The synthesis of this acetal typically involves the reaction of perillaldehyde with racemic propylene (B89431) glycol. Since propylene glycol is chiral, and the reaction can produce geometric isomers (syn and anti) at the acetal carbon, the result is a mixture of up to four distinct isomers.

These isomers include:

(R)-propylene glycol derived syn and anti isomers.

(S)-propylene glycol derived syn and anti isomers.

These isomers often have very similar physical properties and mass spectra, making their separation and individual identification extremely difficult. biocompare.com Standard GC-MS analysis may show a single peak or a poorly resolved group of peaks, masking the true complexity of the sample. The electron impact (EI) mass spectra of acetals can be dominated by fragmentation pathways that lead to the loss of the alcohol moiety, resulting in spectra that are very similar across different isomers and sometimes even different acetals.

Resolving this isomeric complexity requires advanced analytical techniques. Chiral gas chromatography columns, such as those with cyclodextrin-based stationary phases (e.g., Rt-β-DEX), have been successfully used to separate the optical and geometrical isomers of propylene glycol acetals. However, achieving baseline separation for all four isomers can be challenging and may require extensive method development. The presence of numerous other compounds in a formulated product further complicates the analysis, as peaks from other ingredients can overlap with the acetal isomers, leading to potential misidentification or inaccurate quantification. researchgate.net This "isomer problem" is a significant hurdle in chemical analysis, as different isomers can possess distinct properties. biocompare.com

Table 2: Potential Isomers of this compound from Racemic Propylene Glycol

| Propylene Glycol Enantiomer | Geometric Isomer | Resulting Acetal Isomer |

| (R)-Propylene Glycol | Syn | 2-(4-Isopropenylcyclohex-1-en-1-yl)-4-methyl-1,3-dioxolane (Isomer 1) |

| (R)-Propylene Glycol | Anti | 2-(4-Isopropenylcyclohex-1-en-1-yl)-4-methyl-1,3-dioxolane (Isomer 2) |

| (S)-Propylene Glycol | Syn | 2-(4-Isopropenylcyclohex-1-en-1-yl)-4-methyl-1,3-dioxolane (Isomer 3) |

| (S)-Propylene Glycol | Anti | 2-(4-Isopropenylcyclohex-1-en-1-yl)-4-methyl-1,3-dioxolane (Isomer 4) |

Development and Expansion of Analytical Reference Standards and Mass Spectral Databases

Accurate identification and quantification of chemical compounds are fundamentally reliant on the availability of high-quality analytical reference standards and comprehensive mass spectral databases. For this compound, these resources are crucial for overcoming the challenges outlined previously.

Analytical Reference Standards: A certified reference material (CRM) or a pharmaceutical secondary standard provides the benchmark against which analytical measurements are made. sigmaaldrich.com While analytical standards for precursors like (S)-(-)-Perillaldehyde and propylene glycol are commercially available, the availability of a certified standard for each specific isomer of this compound is limited. sigmaaldrich.comsigmaaldrich.com The development and certification of such standards, produced under stringent ISO 17034 and ISO/IEC 17025 protocols, are essential for regulatory compliance and quality control in industries where this compound is used. sigmaaldrich.com

Mass Spectral Databases: Mass spectral libraries are indispensable tools for the identification of unknown compounds in complex mixtures. wiley.com Large, high-quality databases such as the Wiley Registry, NIST, and mzCloud are vital resources for analytical chemists. wiley.commzcloud.org These databases contain tens of thousands to millions of reference spectra. An analyst can compare the experimental mass spectrum of an unknown peak to the spectra in the library to find a match. mzcloud.org

However, a significant limitation is that a compound can only be positively identified if its spectrum is already present in the database. mzcloud.org For less common or novel compounds like specific acetal isomers, this is often not the case. Therefore, there is a continuous need for the expansion of these libraries. Modern databases like mzCloud are advancing this field by including high-resolution mass spectra and MS/MS fragmentation data, which provides more detailed structural information and can help in the tentative identification of compounds not yet in the library through substructure searching. mzcloud.orgnontargetedanalysis.org Open-access databases like MassBank also play a crucial role in disseminating spectral data to the wider scientific community. massbank.eu The ongoing effort to populate these databases with high-quality data for compounds like this compound and its isomers is critical for advancing analytical capabilities. nontargetedanalysis.org

Table 3: Major Mass Spectral Databases for Compound Identification

| Database | Key Features | Primary Application |

| Wiley Registry of Mass Spectral Data | One of the world's largest collections of high-quality mass spectra. wiley.com | General purpose, untargeted and targeted analysis. wiley.com |

| NIST/EPA/NIH Mass Spectral Library | A comprehensive library from the National Institute of Standards and Technology, often bundled with GC-MS software. nontargetedanalysis.org | Broad chemical identification, environmental analysis. nontargetedanalysis.org |

| mzCloud | Freely searchable collection of high-resolution MSn spectra with advanced correlation algorithms. mzcloud.orgnontargetedanalysis.org | Structural elucidation of unknowns, metabolomics, toxicology. mzcloud.org |

| MassBank | Open-access repository of mass spectral data from various contributors and instrument types. massbank.eu | Supports screening and identification, with a focus on environmental and metabolomics samples. massbank.eu |

Future Research Directions and Interdisciplinary Perspectives

Exploration of Novel and Sustainable Synthetic Routes

The conventional synthesis of Perillaldehyde (B36042) Propyleneglycol Acetal (B89532) involves the reversible reaction between perillaldehyde and propylene (B89431) glycol. nih.gov While effective, future research is anticipated to focus on developing more sustainable and efficient synthetic methodologies. The goal is to minimize environmental impact and reduce costs, aligning with the principles of green chemistry. longdom.org

Key research objectives in this area include:

Development of Green Catalysts: Investigating solid acid catalysts, enzymes, or other heterogeneous catalysts to replace traditional acid catalysts. This could simplify purification processes and allow for catalyst recycling.

Flow Chemistry Protocols: Applying continuous flow chemistry could offer superior control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity. rsc.org Flow synthesis is a robust technology that can facilitate the efficient generation of chemical libraries and is amenable to scale-up processes. rsc.org

Alternative Solvents: Exploring the use of greener solvents or solvent-free conditions to reduce the environmental footprint of the synthesis.

Advancements in Spectroscopic and Chromatographic Techniques for Trace Analysis

The detection and quantification of Perillaldehyde Propyleneglycol Acetal, especially at trace levels in complex matrices, is critical for various applications. Future research will necessitate the use and refinement of advanced analytical techniques. Chromatography is a cornerstone for the analysis of chemical purity in many industries. unige.ch

Chromatographic Techniques: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard methods for acetal analysis. nih.govlongdom.org Future advancements will likely focus on miniaturization and enhanced efficiency. longdom.org

Miniaturized Systems: Techniques like micro-GC (μGC) and chip-based HPLC are expected to gain prominence. longdom.orglongdom.org These systems offer reduced solvent and energy consumption, less waste production, and potential for portable, on-site analysis. longdom.org

Hyphenated Techniques: The coupling of chromatographic systems with mass spectrometry (GC-MS, LC-MS) is indispensable for structural elucidation and unambiguous identification. researchgate.net Further development in triple hyphenated techniques could provide even greater resolving power for complex mixtures. semanticscholar.org

Spectroscopic Techniques: While standard techniques are useful, detecting trace amounts requires more sensitive methods.

Surface-Enhanced Raman Spectroscopy (SERS): SERS has shown potential for the ultra-sensitive detection of various organic pollutants and could be adapted for the analysis of this acetal. mdpi.com

Fluorescence Spectroscopy: Developing fluorescent tags or probes that selectively react with the acetal or its parent aldehyde could enable highly sensitive detection. mdpi.com

Table 1: Advanced Analytical Techniques for Acetal Research

| Technique | Principle | Potential Application for this compound |

|---|---|---|

| μGC × μGC | Comprehensive two-dimensional gas chromatography on a micro-scale. | Enhanced separation of isomers and trace impurities in synthetic mixtures. longdom.org |

| Chip-based HPLC | Miniaturized liquid chromatography on a microfluidic chip. | Rapid, low-solvent analysis of acetal content in various sample matrices. longdom.org |

| SERS | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | Trace-level detection in environmental samples or monitoring reaction kinetics. mdpi.com |

| LC-MS/MS | Liquid chromatography coupled with tandem mass spectrometry. | Definitive identification and quantification in complex mixtures like consumer products or biological fluids. researchgate.net |

Deeper Mechanistic Insights into Acetal Stability, Formation, and Reactivity

A fundamental understanding of the chemical behavior of this compound is crucial. The formation of acetals from an aldehyde and propylene glycol is a reversible process, with stability influenced by factors like pH. nih.gov

Formation Kinetics: Studies have shown that flavor aldehydes can react with propylene glycol to form acetals, with over 40% conversion observed for some aldehydes. nih.gov Future research should precisely quantify the reaction kinetics for perillaldehyde under various conditions (temperature, catalyst, reactant ratios) to optimize synthesis and predict its formation in mixtures.

Stability and Hydrolysis: The acetal linkage is susceptible to hydrolysis, particularly in acidic aqueous solutions. nih.gov However, these acetals have demonstrated considerable stability in physiological aqueous solutions, with half-lives exceeding 36 hours. nih.gov A detailed investigation into the hydrolysis kinetics as a function of pH, temperature, and matrix composition is warranted. This would help predict its persistence and release of the parent aldehyde.

Reactivity: The reactivity of the acetal is generally lower than its parent aldehyde, a principle used in synthetic chemistry for "protecting" reactive aldehyde groups. nih.gov Future studies could explore its reactivity with other chemical species it might encounter in various environments, such as oxidizing agents. digitellinc.com

Computational Design of Acetal Derivatives with Precisely Engineered Chemical Properties

Computational chemistry offers a powerful tool for designing new molecules with desired attributes before their synthesis. This approach can accelerate the discovery of new acetal derivatives with tailored properties.

Molecular Docking: As demonstrated in studies on other perillaldehyde derivatives, molecular docking can be used to predict the binding affinity of molecules to biological targets like enzymes. nih.gov This could be used to design acetal derivatives with specific biological activities or, conversely, to ensure their biological inertness.

Quantum Chemical Calculations: These calculations can predict molecular properties such as stability, reactivity, and spectral characteristics. digitellinc.com This would allow for the in-silico screening of various diol partners (beyond propylene glycol) to create acetals with fine-tuned properties like controlled release of perillaldehyde, specific solubility, or enhanced thermal stability.

Predictive Modeling: By combining computational data with experimental results, models can be developed to predict the properties of a wide range of acetal derivatives, streamlining the research and development process.

Environmental Fate and Transformation Studies of Acetal Compounds

The increasing use of complex organic molecules necessitates a thorough understanding of their environmental impact. Research into the environmental fate of this compound is currently limited but essential for a complete profile of the compound.

Biodegradation Pathways: Studies are needed to determine the susceptibility of the acetal to microbial degradation. This involves identifying the microorganisms capable of metabolizing the compound and elucidating the degradation pathways.

Abiotic Degradation: Research should investigate abiotic degradation processes such as photolysis (degradation by sunlight) and hydrolysis under environmentally relevant pH conditions.

Transformation Products: It is critical to identify the products formed during degradation. digitellinc.com The primary transformation would likely be hydrolysis back to perillaldehyde and propylene glycol, whose own environmental fates are subjects of interest. Advanced analytical techniques like LC-MS/MS would be crucial for identifying other minor but potentially significant transformation products.

Integration of Multidisciplinary Approaches in Acetal Research

Advancing the understanding of this compound will require a move beyond isolated studies. A holistic perspective integrating knowledge from multiple scientific disciplines is essential.

Cheminformatics and Data Science: Leveraging large datasets from chemical analyses and computational studies to build predictive models for stability, reactivity, and other properties.

Materials Science: Exploring the incorporation of the acetal into polymer matrices or encapsulation technologies for controlled-release applications.

Environmental Science and Toxicology: Combining environmental fate studies with toxicological assessments (while avoiding specific safety profiles) to build a comprehensive understanding of the molecule's lifecycle and interactions with ecosystems.

The synergy of these diverse fields will be the primary driver for innovation and a comprehensive understanding of this and other related acetal compounds.

Q & A

(Basic) What analytical methods are recommended for structural elucidation and purity assessment of PPA in research settings?

Answer:

PPA’s structural confirmation requires 1H-NMR and 13C-NMR to identify acetal-specific proton environments and carbon signals. For example, the Joint FAO/WHO Committee validated similar compounds (e.g., isovaleraldehyde propyleneglycol acetal) using 1H-NMR . Gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended for molecular weight verification and fragmentation analysis, particularly to meet purity thresholds ≥95% as mandated in safety evaluations . High-performance liquid chromatography (HPLC) with UV detection can quantify impurities, ensuring compliance with flavoring agent standards.

(Basic) How should researchers design experiments to assess PPA’s stability under varying physicochemical conditions?

Answer:

Accelerated stability studies under controlled pH (2–9), temperature (4–40°C), and humidity (40–80% RH) are critical. Use HPLC to monitor degradation products, such as perillaldehyde and propylene glycol, over 30–90 days. Include forced degradation (e.g., oxidative stress with H2O2) to identify breakdown pathways. Reference protocols from standardized assays (e.g., phosphatidylcholine stability testing) for methodological rigor . Document storage conditions (e.g., inert atmosphere, desiccants) to minimize hydrolysis .

(Advanced) What experimental strategies resolve contradictions in reported bioactivity data for PPA?

Answer:

Discrepancies often arise from variability in purity levels (>95% vs. <95%) , solvent systems, or biological models. To address this:

- Conduct systematic reviews with meta-analyses to identify confounding variables.

- Replicate studies using certified reference materials (e.g., JECFA standards) .

- Validate bioactivity in in vitro models (e.g., hepatic microsomes) and correlate with in vivo pharmacokinetics.

- Use sensitivity analyses to assess dose-response relationships, noting thresholds where metabolite interference occurs .

(Advanced) How can researchers investigate PPA’s metabolic fate and its implications for safety assessments?

Answer:

- In vitro models : Incubate PPA with human liver microsomes to identify primary metabolites (e.g., perillaldehyde). Monitor via LC-MS/MS.

- In vivo studies : Administer radiolabeled PPA (<sup>14</sup>C) to rodents, collecting plasma, urine, and feces for metabolite profiling.

- Toxicokinetic analysis : Compare metabolite concentrations against NOAEL (No Observed Adverse Effect Level) thresholds established by the FAO/WHO Committee, which confirmed that secondary metabolites (e.g., propylene glycol) pose no safety concerns at current exposure levels .

(Basic) What are the optimal storage and handling protocols for PPA in laboratory settings?

Answer:

- Store PPA in airtight, light-resistant containers under inert gas (N2 or Ar) at 4°C to prevent oxidation and hydrolysis .

- Conduct regular purity checks via NMR or GC-MS if stored >6 months.

- Follow spill protocols: Absorb with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste per hazardous material guidelines .

(Advanced) What computational approaches predict PPA’s interactions with biological targets?

Answer:

- Molecular docking : Use software like AutoDock Vina to model PPA’s binding affinity to olfactory receptors or enzymes.

- QSAR models : Corate structural descriptors (e.g., logP, polar surface area) with bioactivity data from related acetals (e.g., piperonal propyleneglycol acetal) .

- Validate predictions with in vitro assays (e.g., receptor-binding studies) to bridge computational and experimental findings .

Table 1: Key Physicochemical and Safety Data for PPA

(Advanced) How do researchers address ethical and reproducibility challenges in PPA studies?

Answer:

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw NMR/GC-MS data in repositories like Zenodo.

- Follow FINER criteria (Feasible, Novel, Ethical, Relevant) during experimental design to ensure ethical rigor .

- Document batch-specific variability (e.g., synthesis lot numbers) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.